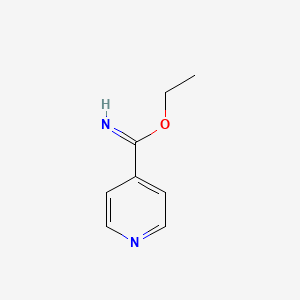

Ethyl isonicotinimidate

CAS No.: 41050-96-8

Cat. No.: VC2226445

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41050-96-8 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | ethyl pyridine-4-carboximidate |

| Standard InChI | InChI=1S/C8H10N2O/c1-2-11-8(9)7-3-5-10-6-4-7/h3-6,9H,2H2,1H3 |

| Standard InChI Key | VMLBGAUWXMOYSQ-UHFFFAOYSA-N |

| SMILES | CCOC(=N)C1=CC=NC=C1 |

| Canonical SMILES | CCOC(=N)C1=CC=NC=C1 |

Introduction

Chemical Structure and Properties

Ethyl isonicotinimidate belongs to the class of imidates, containing a C=N-H functional group rather than the C=O group found in its ester counterpart. Unlike ethyl isonicotinate (C₈H₉NO₂) with a molecular weight of 151.16 g/mol, ethyl isonicotinimidate would have a molecular formula of C₈H₁₀N₂O with a slightly different molecular weight due to the replacement of the carbonyl oxygen with an =NH group. This structural difference significantly alters its chemical reactivity and physical properties compared to the more documented ethyl isonicotinate.

While ethyl isonicotinate appears as a clear colorless to light brown liquid with a boiling point of 92°C and specific gravity of 1.11 at 20°C , ethyl isonicotinimidate would likely exhibit different physical characteristics due to the presence of the imidate functional group. The imidate group typically increases hydrogen bonding potential, potentially affecting solubility and boiling point compared to its ester counterpart.

Structural Comparison with Related Compounds

Ethyl isonicotinimidate differs from ethyl isonicotinate primarily in the functional group attached to the pyridine ring. While ethyl isonicotinate contains a carboxylate ester group (COOEt), ethyl isonicotinimidate features an imidate group (C(=NH)OEt). This seemingly minor structural difference significantly impacts the compound's chemical behavior, particularly regarding its reactivity toward nucleophiles and its ability to participate in hydrogen bonding.

Physical Properties

Based on the general properties of imidate compounds and their relationship to corresponding esters, ethyl isonicotinimidate would likely have:

-

Increased hydrogen bonding capacity

-

Different solubility profile (potentially more soluble in polar solvents)

-

Higher reactivity toward hydrolysis

-

Different spectroscopic properties (IR, NMR) compared to ethyl isonicotinate

Synthesis Methods

Comparison with Ethyl Isonicotinate Synthesis

The synthesis of ethyl isonicotinate, which could serve as a precursor to ethyl isonicotinimidate, is well-documented. According to the search results, one efficient method involves:

-

Adding 0.8 mol of isonicotinic acid to a three-necked flask

-

Adding 0.64 mol of absolute ethanol with 2.0 g of activated carbon as catalyst and toluene as solvent

-

Using microwave irradiation (200 W, 130°C) for 10 minutes

-

Neutralizing with saturated Na₂CO₃ solution to pH 7

-

Separating the layers and extracting the aqueous phase with chloroform

-

Combining organic layers and distilling to obtain ethyl isonicotinate with 96.3% purity and 97.2% yield

This high-yield process could potentially be modified to produce ethyl isonicotinimidate through additional reaction steps.

Analytical Characterization

Analytical Methods

For the analysis of ethyl isonicotinate, gas chromatography (GC) combined with titration analysis is used to determine purity, with commercial samples typically having ≥98.0% purity . Similar analytical methods could be adapted for ethyl isonicotinimidate, though the different functional group might necessitate modified conditions.

Chemical Reactivity

Hydrolysis Behavior

The imidate functionality in ethyl isonicotinimidate would be more susceptible to hydrolysis than the ester group in ethyl isonicotinate. Under acidic conditions, hydrolysis would produce the corresponding amide and ethanol, while under basic conditions, it could yield isonicotinic acid and ethylamine.

Nucleophilic Reactions

Imidates are good electrophiles and can react with various nucleophiles:

-

With amines to form amidines

-

With hydrazine derivatives to form hydrazidines

-

With alcohols in transesterification-like reactions

This reactivity profile differs significantly from ethyl isonicotinate, making ethyl isonicotinimidate potentially valuable for different synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume